molecular formula C19H16BrFN2O2S B2378482 1-(4-bromophenyl)-2-(3-fluorobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine CAS No. 899949-06-5

1-(4-bromophenyl)-2-(3-fluorobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

Cat. No.: B2378482
CAS No.: 899949-06-5
M. Wt: 435.31
InChI Key: BUOJZGFUNRIDNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-bromophenyl)-2-(3-fluorobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a fluorophenylsulfonyl group, and a tetrahydropyrrolo[1,2-a]pyrazine core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and materials science.

Preparation Methods

The synthesis of 1-(4-bromophenyl)-2-(3-fluorobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core tetrahydropyrrolo[1,2-a]pyrazine structure, followed by the introduction of the bromophenyl and fluorophenylsulfonyl groups. Common reagents used in these reactions include bromine, fluorine-containing compounds, and sulfonyl chlorides. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial production methods for this compound are not well-documented, as it is primarily synthesized for research purposes. the general principles of organic synthesis, such as optimization of reaction conditions and purification techniques, are applied to produce the compound in sufficient quantities for experimental use.

Chemical Reactions Analysis

1-(4-bromophenyl)-2-(3-fluorobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation reactions typically target the bromophenyl or fluorophenylsulfonyl groups, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the sulfonyl group to a sulfide or the bromophenyl group to a phenyl group.

    Substitution: The compound can undergo substitution reactions, where the bromine or fluorine atoms are replaced by other functional groups. Common reagents for substitution reactions include nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromophenyl group may yield a bromophenol, while reduction of the sulfonyl group may produce a thiol derivative.

Scientific Research Applications

1-(4-bromophenyl)-2-(3-fluorobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent. Its ability to interact with proteins and enzymes makes it a candidate for drug discovery and development.

    Medicine: The compound’s potential therapeutic properties are investigated for the treatment of various diseases. Its unique structure may offer advantages in targeting specific biological pathways.

    Industry: Although primarily used in research, the compound’s properties may have industrial applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-2-(3-fluorobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied. Researchers use techniques such as molecular docking and biochemical assays to elucidate the compound’s mechanism of action.

Comparison with Similar Compounds

1-(4-bromophenyl)-2-(3-fluorobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine can be compared with similar compounds, such as:

The uniqueness of this compound lies in its tetrahydropyrrolo[1,2-a]pyrazine core, which imparts distinct chemical and physical properties compared to other similar compounds.

Properties

IUPAC Name

1-(4-bromophenyl)-2-(3-fluorophenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrFN2O2S/c20-15-8-6-14(7-9-15)19-18-5-2-10-22(18)11-12-23(19)26(24,25)17-4-1-3-16(21)13-17/h1-10,13,19H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUOJZGFUNRIDNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)Br)S(=O)(=O)C4=CC=CC(=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrFN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.